

Application Note and Protocol: Spectrophotometric Determination of Iron (III) Using Ammonium Thiocyanate

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Compound of Interest

Compound Name: Ammonium thiocyanate

Cat. No.: B129041

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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Principle

The spectrophotometric determination of iron is a widely used analytical method valued for its simplicity, speed, and cost-effectiveness. The method is based on the chemical reaction between iron(III) ions (Fe^{3+}) and thiocyanate ions (SCN^-) in an acidic medium. This reaction forms a series of intensely blood-red colored iron(III)-thiocyanate complex ions, most notably $[\text{Fe}(\text{SCN})(\text{H}_2\text{O})_5]^{2+}$ and higher-order complexes up to $[\text{Fe}(\text{SCN})_6]^{3-}$.^{[1][2][3]} The intensity of the resulting color is directly proportional to the concentration of iron(III) in the sample, a relationship governed by the Beer-Lambert Law.^[4] The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λ_{max}), typically in the range of 475-500 nm, to quantify the iron content.^{[5][6][7]}

2.0 Applications

This method is highly versatile and finds numerous applications in research and pharmaceutical development:

- **Impurity Analysis:** It is used as a limit test to ensure that the iron content in pharmaceutical raw materials and active pharmaceutical ingredients (APIs) does not exceed specified limits.^[8]

- **Formulation Analysis:** The iron content in various pharmaceutical dosage forms, such as tablets and syrups, can be quantified to ensure product quality and dosage accuracy.[9][10]
- **Water and Environmental Analysis:** The method is suitable for determining trace amounts of iron in water samples, which is crucial for applications where water purity is critical, such as in drug manufacturing.[7]
- **Biological Samples:** After appropriate sample preparation (e.g., wet digestion), this method can be adapted to determine iron concentrations in biological matrices.[6]

3.0 Method Parameters and Performance

The quantitative performance of the method is summarized below. These parameters may vary slightly depending on the specific instrumentation and experimental conditions.

Parameter	Typical Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	475 - 500 nm	[5][6][11]
Molar Absorptivity (ϵ)	$2.9 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[11]
Linearity Range (Beer's Law)	0.32 - 60 $\mu\text{g/mL}$ (ppm)	[6][11]
Limit of Detection (LOD)	0.0583 $\mu\text{g/mL}$	[6]
Limit of Quantification (LOQ)	0.1768 $\mu\text{g/mL}$	[6]
Color Development Time	~15 minutes for stable color	[3][11]

4.0 Experimental Protocols

4.1 Apparatus and Glassware

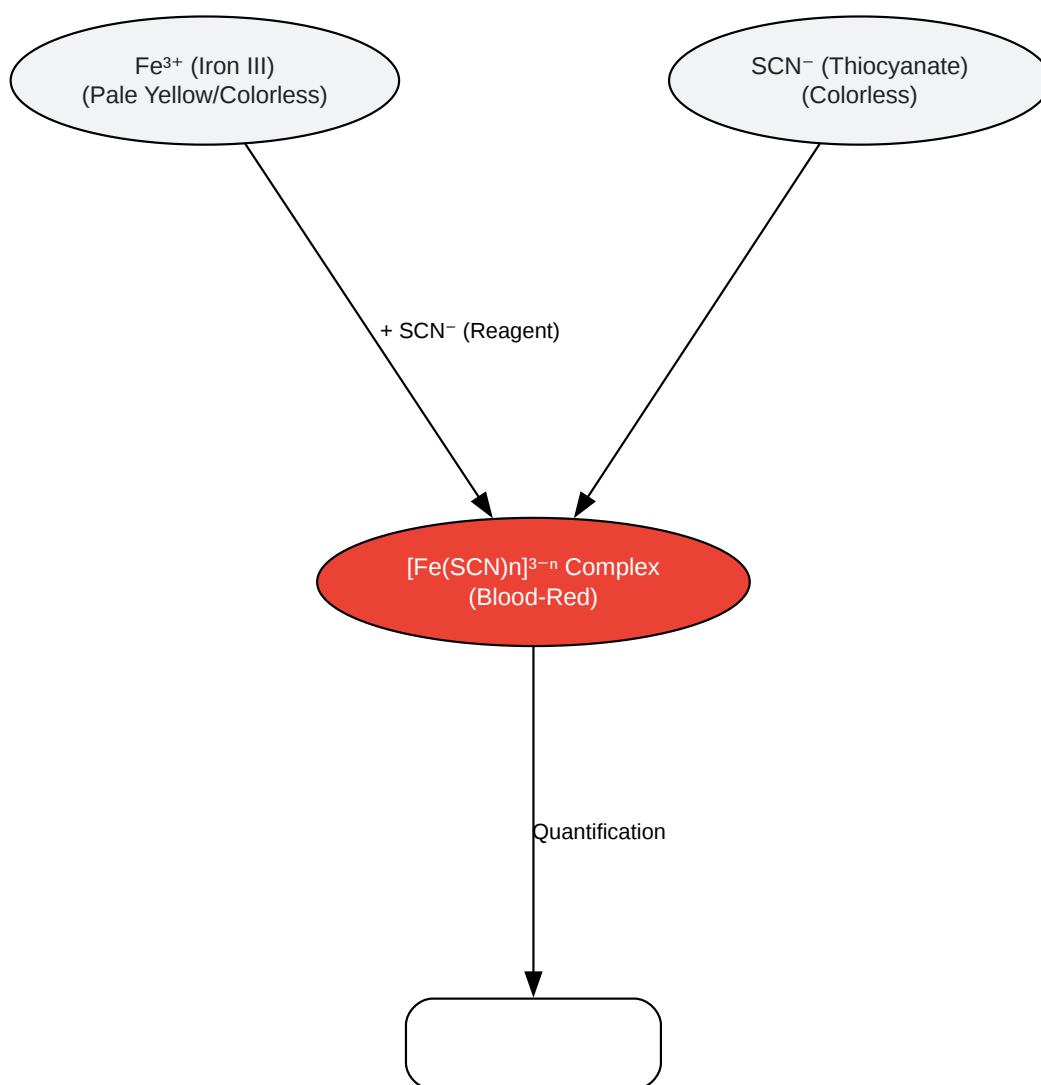
- UV-Visible Spectrophotometer
- Matched 1 cm quartz or glass cuvettes
- Calibrated volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

- Calibrated pipettes (1 mL, 5 mL, 10 mL)
- Beakers and conical flasks
- Analytical balance

4.2 Reagents and Solutions

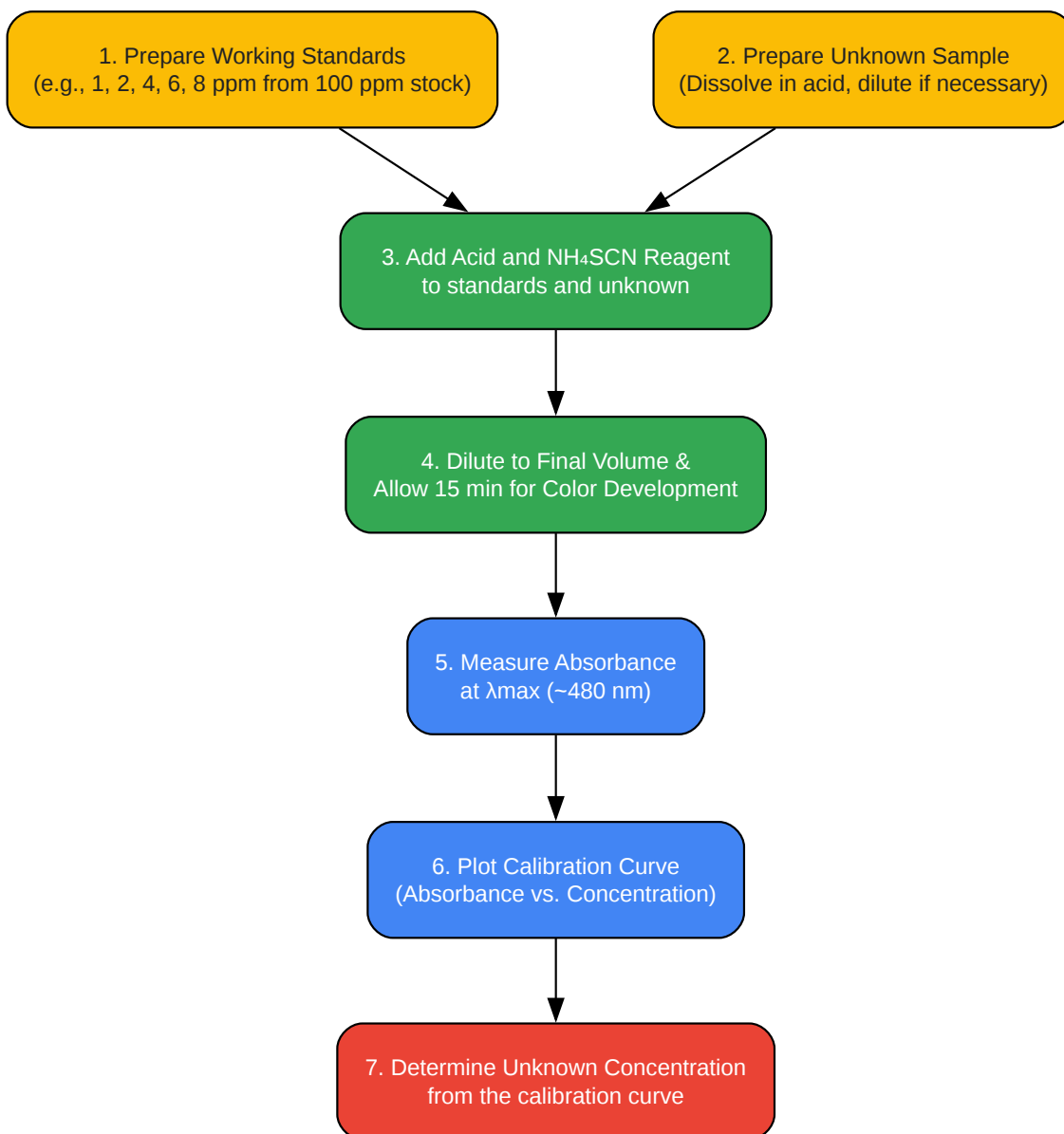
- Deionized Water: For all solution preparations and dilutions.
- **Ammonium Thiocyanate** (NH_4SCN) Solution (1 M): Dissolve 76.12 g of solid **ammonium thiocyanate** in deionized water and dilute to 1000 mL in a volumetric flask.[\[3\]](#)
- Nitric Acid (HNO_3) or Hydrochloric Acid (HCl) (2 M): To maintain an acidic environment and prevent the hydrolysis of Fe^{3+} .
- Iron(III) Stock Standard Solution (1000 ppm):
 - Accurately weigh 7.022 g of ferrous ammonium sulfate hexahydrate ($\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) (Mohr's Salt).[\[12\]](#)
 - Transfer to a 1000 mL volumetric flask.
 - Add approximately 200 mL of deionized water and 20 mL of concentrated sulfuric acid (H_2SO_4) to dissolve the salt.
 - Add a few drops of 0.1 M potassium permanganate (KMnO_4) solution dropwise until a faint, persistent pink color is observed to ensure all iron is oxidized to the Fe^{3+} state.
 - Dilute to the mark with deionized water and mix thoroughly. This solution contains 1000 $\mu\text{g/mL}$ (1000 ppm) of iron.
- Iron(III) Working Standard Solution (100 ppm): Pipette 50 mL of the 1000 ppm stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.[\[12\]](#)

4.3 Visualization of the Analytical Principle and Workflow



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Caption: Principle of iron(III) detection using thiocyanate.



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Caption: General experimental workflow for iron analysis.

4.4 Preparation of Calibration Curve

- Label a series of 50 mL volumetric flasks as Blank, 1, 2, 4, 6, and 8 ppm.
- Into the corresponding flasks, pipette 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the 100 ppm working standard solution.
- To each flask, add 5 mL of 2 M Nitric Acid.
- To each flask, add 10 mL of 1 M **Ammonium Thiocyanate** solution.[\[11\]](#)
- Dilute each flask to the 50 mL mark with deionized water. Stopper and invert several times to mix thoroughly.
- Allow the solutions to stand for 15 minutes for the color to stabilize.[\[11\]](#)
- Set the spectrophotometer to the predetermined λ_{max} (e.g., 480 nm).[\[7\]](#)
- Use the "Blank" solution to zero the absorbance of the spectrophotometer.
- Measure and record the absorbance of each standard solution (1-8 ppm).
- Plot a graph of absorbance (y-axis) versus concentration in ppm (x-axis). The result should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be ≥ 0.998 .
[\[6\]](#)

4.5 Analysis of the Unknown Sample

- Prepare the sample by accurately weighing a known quantity and dissolving it in a suitable acidic solution. If the sample is a solid, gentle heating or ashing might be required.[\[11\]](#)
Ensure any iron present is in the Fe^{3+} state.
- Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume. The final concentration should ideally fall within the range of the prepared calibration curve. A preliminary test may be needed to determine the appropriate dilution factor.
- Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask.
- Follow steps 3-5 and 9 from the "Preparation of Calibration Curve" section.

- Record the absorbance of the unknown sample.

4.6 Calculation Calculate the concentration of iron in the unknown sample solution using the linear regression equation from the calibration curve:

$$\text{Concentration (ppm)} = (\text{Absorbance_of_Unknown} - \text{y_intercept}) / \text{slope}$$

Remember to account for any dilution factors used during the sample preparation to determine the iron concentration in the original, undiluted sample.

5.0 Interferences and Considerations

- Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can interfere with the $\text{Fe}^{3+}/\text{Fe}^{2+}$ equilibrium.[\[11\]](#)
- Complexing Anions: Ions such as phosphate, fluoride, and citrate can form stable, colorless complexes with Fe^{3+} , reducing the intensity of the red thiocyanate complex.[\[13\]](#)
- Other Metal Ions: Ions like Co^{2+} , Cu^{2+} , Ni^{2+} , and Hg^{2+} can also form colored complexes with thiocyanate, potentially causing interference.
- pH: The reaction is pH-dependent. A strongly acidic medium ($\text{pH} < 2$) is required to prevent the precipitation of iron(III) hydroxide.[\[6\]](#)
- Color Stability: The color of the iron-thiocyanate complex can fade over time due to photoreduction. Therefore, absorbance measurements should be taken within a consistent and reasonable timeframe after color development.[\[11\]](#)

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